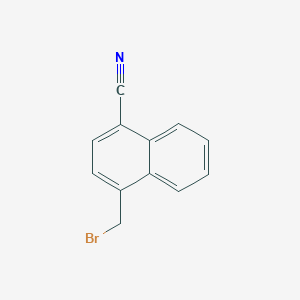

4-(Bromomethyl)naphthalene-1-carbonitrile

描述

Significance of Halogenated Naphthalene (B1677914) Derivatives as Synthetic Platforms

Halogenated naphthalene derivatives are a cornerstone of modern organic synthesis, primarily due to their ability to participate in a diverse range of chemical transformations. The carbon-halogen bond, particularly carbon-bromine and carbon-iodine bonds, serves as a key activation site for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methodologies have revolutionized the way organic chemists approach the synthesis of complex molecules, offering mild and efficient routes to biaryls, substituted alkenes, and arylamines, all of which are common motifs in medicinally relevant compounds. nih.gov

The naphthalene core itself imparts unique properties to these derivatives. As a polycyclic aromatic hydrocarbon, it is more electron-rich and has a different electronic distribution compared to a simple benzene (B151609) ring. This influences the reactivity of the attached halogen and other functional groups. Furthermore, the rigid and planar nature of the naphthalene scaffold provides a predictable framework for the spatial arrangement of substituents, a critical factor in the design of molecules that interact with biological targets such as enzymes and receptors. nih.gov The diverse biological activities exhibited by naturally occurring and synthetic naphthalene-containing compounds, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the importance of this structural motif in medicinal chemistry. ekb.egnih.gov Consequently, the development of efficient synthetic routes to functionalized naphthalenes, often relying on halogenated precursors, is an area of active research.

Overview of the Compound's Role as a Versatile Building Block in Chemical Research

4-(Bromomethyl)naphthalene-1-carbonitrile has garnered significant attention as a versatile building block due to the orthogonal reactivity of its two functional groups. The presence of the highly reactive bromomethyl group allows for selective reactions with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce diverse side chains. chemimpex.com This selective functionalization is a key advantage in multistep syntheses, as it allows for the sequential introduction of different molecular fragments without the need for complex protection-deprotection strategies.

The compound's utility extends to the synthesis of a variety of specialized chemicals. For instance, it is a valuable intermediate in the production of dyes and pigments, where the extended aromatic system of the naphthalene core can be modified to tune the color and photophysical properties of the final product. chemimpex.com In the field of materials science, this compound can be used to synthesize novel polymers and functional materials with tailored electronic and optical properties.

Perhaps the most significant application of this compound is in pharmaceutical development. chemimpex.comuni.lu The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. ekb.egnih.gov By using this compound as a starting material, medicinal chemists can readily access a diverse library of naphthalene derivatives for screening against various biological targets. The ability to easily modify the molecule at the bromomethyl position allows for the systematic exploration of structure-activity relationships, a crucial step in the drug discovery process. Research has shown its utility in creating novel drug candidates with potential therapeutic effects by enabling the synthesis of complex molecules designed to interact with specific enzymes or receptors. chemimpex.com

Detailed Research Findings

For example, reaction with a primary or secondary amine would lead to the corresponding aminomethylnaphthalene derivative. This type of transformation is fundamental in the synthesis of compounds with potential biological activity, as the introduction of an amino group can significantly alter the polarity and basicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Similarly, reaction with a thiol would yield a thioether, a functional group present in various bioactive molecules.

Furthermore, the cyano group can serve as a precursor to other important functionalities. Acidic or basic hydrolysis would convert the nitrile to a carboxylic acid, providing a handle for amide bond formation or further derivatization. Reduction of the nitrile, for instance with lithium aluminum hydride, would furnish a primary amine, offering another point for molecular elaboration.

The combination of these reactive sites makes this compound a powerful tool for the construction of complex, polyfunctional molecules. Its application in the synthesis of novel heterocyclic systems fused to the naphthalene core is also a promising area of research.

Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₈BrN | uni.lucymitquimica.com |

| Molecular Weight | 246.11 g/mol | uni.lucymitquimica.com |

| CAS Number | 41014-20-4 | chemimpex.com |

| Appearance | Light yellow to yellow solid | chemimpex.com |

| Purity | ≥ 95% | cymitquimica.com |

| InChI | InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | uni.lu |

| SMILES | N#Cc1ccc(CBr)c2ccccc12 | cymitquimica.com |

| Predicted XlogP | 3.4 | uni.lu |

| Monoisotopic Mass | 244.98401 Da | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUZJLPIGYIBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498071 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-20-4 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl Naphthalene 1 Carbonitrile

Multi-Step Synthetic Approaches from Naphthalene (B1677914) Precursors

The construction of 4-(bromomethyl)naphthalene-1-carbonitrile from basic naphthalene derivatives necessitates a carefully planned sequence of reactions. Typically, this involves the initial functionalization of the naphthalene ring, followed by modifications to introduce the required bromomethyl and carbonitrile groups.

Selective Halogenation Strategies

Selective halogenation is a cornerstone in the synthesis of this compound. The two primary strategies employed are aromatic ring bromination and benzylic bromination, each targeting a different position on the naphthalene scaffold.

The direct bromination of the naphthalene ring is a classic electrophilic aromatic substitution reaction. numberanalytics.comdocbrown.info When starting with a precursor like 1-methylnaphthalene (B46632), the bromine is introduced onto the aromatic nucleus. The position of bromination is directed by the existing methyl group. Naphthalene itself readily reacts with bromine, typically in a solvent and with heating, to yield primarily 1-bromonaphthalene. docbrown.info This electrophilic substitution is generally more facile for naphthalene than for benzene (B151609). youtube.com

For instance, a patented method describes the synthesis of 4-bromo-1-methylnaphthalene by treating 1-methylnaphthalene with bromine. google.com This step is crucial as it establishes the bromine atom at the 4-position of the naphthalene ring, a key feature of the final target molecule.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-Methylnaphthalene | Bromine | 4-Bromo-1-methylnaphthalene | google.com |

Benzylic bromination targets the methyl group attached to the naphthalene ring. This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org This strategy is essential for converting a methyl group into a bromomethyl group.

A practical synthesis of 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene (B46627) has been described using bromine in heptane (B126788) in the presence of lanthanum acetate (B1210297) hydrate. researchgate.net Photochemical bromination has also been shown to be effective for methylnaphthalenes. scirp.org

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. chemistrysteps.comyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is often initiated by light or a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). wikipedia.orgmissouri.edu This method is known as the Wohl-Ziegler reaction. wikipedia.org

In the synthesis of this compound, a key intermediate, 4-bromo-1-(bromomethyl)naphthalene, is synthesized from 4-bromo-1-methylnaphthalene using NBS and a radical initiator like BPO. google.com The reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a bromine source to yield the desired bromomethyl product.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | 4-Bromo-1-(bromomethyl)naphthalene | google.com |

Radical initiators are crucial for facilitating benzylic bromination. These compounds decompose upon heating or irradiation to generate free radicals, which initiate the chain reaction. bohrium.com As mentioned, BPO and AIBN are common choices. wikipedia.org Visible light can also be used to initiate the homolytic cleavage of the bromine-bromine bond, offering a safer and more environmentally friendly alternative to chemical initiators. bohrium.com The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them susceptible to radical attack. libretexts.org

Benzylic Bromination (e.g., of Methyl-Substituted Naphthalene Derivatives)

Nitrile Group Formation Methodologies

The introduction of the nitrile group (-C≡N) is the final key step in the synthesis. numberanalytics.com There are several established methods for forming aromatic nitriles.

One common approach involves the conversion of a primary amide via dehydration. wikipedia.org However, in the context of synthesizing this compound, a more direct route often starts from an aldehyde.

A patented synthesis illustrates this transformation. google.com The process begins with the Sommelet reaction of 4-bromo-1-(bromomethyl)naphthalene to yield 4-bromo-1-naphthaldehyde (B41720). This aldehyde is then converted to its oxime, 4-bromo-1-naphthaldehyde oxime, by reacting it with hydroxylamine (B1172632) hydrochloride. Finally, the dehydration of this oxime yields the target molecule, 4-bromonaphthalene-1-carbonitrile. google.com

Other classical methods for nitrile synthesis include the Sandmeyer and Rosenmund-von Braun reactions. The Sandmeyer reaction involves the reaction of an aryl diazonium salt with copper(I) cyanide. numberanalytics.com The Rosenmund-von Braun reaction utilizes the reaction of an aryl halide with copper(I) cyanide. numberanalytics.com

| Intermediate | Reagents | Product | Reference |

|---|---|---|---|

| 4-Bromo-1-(bromomethyl)naphthalene | 1. Hexamethylenetetramine (Sommelet reaction) 2. Hydroxylamine hydrochloride 3. Dehydrating agent | 4-Bromonaphthalene-1-carbonitrile | google.com |

Emerging and Specialized Synthetic Protocols

Recent research in organic synthesis has focused on developing more sustainable and efficient methodologies. These emerging protocols, including the use of novel reaction media, mechanochemistry, and flow chemistry, offer promising alternatives for the synthesis of benzylic bromides like this compound.

The benzylic bromination of methylarenes, a key step in synthesizing the "bromomethyl" moiety of the target compound from 4-methylnaphthalene-1-carbonitrile, can be effectively carried out in aqueous-organic binary systems. This approach offers environmental and safety advantages over traditional methods that often use hazardous chlorinated solvents. scirp.orgscirp.org

Photochemical bromination of 1-methylnaphthalene has been successfully performed on a larger scale in an aqueous biphasic system. scirp.orgscirp.org In this method, a mixture of the methylnaphthalene, bromine, and water is irradiated, often with an incandescent bulb. scirp.org The hydrogen bromide byproduct that is formed is absorbed into the aqueous phase, simplifying the workup procedure. scirp.org The resulting 1-(bromomethyl)naphthalene (B1266630) is often of sufficient purity to be used in subsequent reactions without the need for distillation. scirp.orgscirp.org This method avoids the use of chlorinated solvents and provides a simplified, scalable process for benzylic bromination. scirp.org

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, is an emerging green chemistry technique that can reduce or eliminate the need for solvents. colab.ws This approach has been investigated for the bromination of aromatic compounds, including naphthalene. researchgate.net

In a study on the mechanochemical bromination of naphthalene, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was used as the brominating agent, and the reaction was catalyzed by zeolites in a ball mill. researchgate.net This solvent-free method demonstrated high catalytic activity and the potential for catalyst recyclability. researchgate.net While this research focused on aromatic bromination rather than benzylic bromination, the principles of mechanochemical activation could potentially be extended to the selective benzylic bromination of a precursor like 4-methylnaphthalene-1-carbonitrile using appropriate reagents and conditions. The success of this method on the naphthalene core suggests a promising avenue for developing a solvent-free synthesis of the target compound. researchgate.net

Flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical processes, particularly for reactions that are highly exothermic or involve hazardous reagents or intermediates. organic-chemistry.orgunibestpharm.com Benzylic bromination, often a radical reaction initiated by light or heat, is well-suited for flow chemistry setups. organic-chemistry.orgrsc.org

Continuous-flow protocols for the light-induced benzylic bromination using N-bromosuccinimide (NBS) have been developed. organic-chemistry.org These systems typically use a simple flow reactor made of transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), and a light source like a household compact fluorescent lamp (CFL). organic-chemistry.org Acetonitrile is often used as a solvent, avoiding hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org This method allows for precise control over reaction parameters such as residence time and temperature, leading to high selectivity and yields. organic-chemistry.org The scalability of these flow processes has been demonstrated, with throughput rates of up to 180 mmol per hour achieved in larger reactor designs. organic-chemistry.org Such optimized flow chemistry approaches offer a robust and sustainable alternative for the synthesis of this compound from its methyl precursor. unibestpharm.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group attached to the naphthalene (B1677914) ring is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

The carbon atom of the bromomethyl group in 4-(bromomethyl)naphthalene-1-carbonitrile is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This inherent electrophilicity is significantly enhanced by the attached naphthalene ring. The benzylic position of the bromomethyl group allows for the stabilization of a partial or full positive charge that develops during nucleophilic substitution reactions. gla.ac.uklibretexts.org This stabilization occurs through resonance, where the pi electrons of the naphthalene ring can delocalize the positive charge, thereby lowering the activation energy for both SN1 and SN2 reaction pathways. gla.ac.uk

The bromide ion is an effective leaving group, being the conjugate base of a strong acid (hydrobromic acid), which further facilitates nucleophilic displacement. gla.ac.uk Consequently, the bromomethyl group is highly susceptible to attack by a diverse range of nucleophiles. chemimpex.com The reactivity of this benzylic halide is a cornerstone of its utility as a versatile building block in organic synthesis. chemimpex.com

The high reactivity of the bromomethyl group allows for the straightforward synthesis of various derivatives through the displacement of the bromine atom. gla.ac.uk

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. libretexts.org

Ester Formation: Similarly, esters can be formed by reacting this compound with a carboxylate salt. The carboxylate anion serves as the oxygen-based nucleophile, leading to the formation of an ester linkage.

Formation of Other Derivatives: A wide variety of other derivatives can be accessed through nucleophilic substitution. For instance, reaction with cyanide ion can extend the carbon chain, while reaction with amines can lead to the formation of N-substituted products. The general principle involves the reaction of a suitable nucleophile with the benzylic bromide, displacing the bromine and forming a new carbon-nucleophile bond. gla.ac.uk

| Nucleophile | Product Functional Group |

| Alkoxide (RO⁻) | Ether (R-O-CH₂-Naphthyl-CN) |

| Carboxylate (RCOO⁻) | Ester (R-COO-CH₂-Naphthyl-CN) |

| Cyanide (CN⁻) | Nitrile (-CH₂-CN) |

| Amine (RNH₂) | Amine (-CH₂-NHR) |

| Thiolate (RS⁻) | Thioether (-CH₂-SR) |

Cross-Coupling Reactions Involving the Naphthalene Scaffold

The naphthalene core of this compound can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While the bromomethyl group is highly reactive, under specific catalytic conditions, reactions can be directed towards the aromatic scaffold, particularly if a halogen substituent is present on the ring itself. For the purpose of this discussion, we will consider a hypothetical bromo-substituted naphthalene scaffold to illustrate these powerful synthetic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nih.govcem.com The Suzuki-Miyaura reaction, in particular, is widely used for coupling an organoboron reagent with an organic halide or pseudo-halide. nih.govtcichemicals.com In the context of a bromo-naphthalene scaffold, this reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene ring to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

This methodology allows for the synthesis of a diverse library of biaryl compounds. nih.gov

| Coupling Partner | Reaction Name | Catalyst System | Bond Formed |

| Organoboron Reagent | Suzuki-Miyaura | Pd catalyst, Base | C-C |

| Organotin Reagent | Stille | Pd catalyst | C-C |

| Terminal Alkyne | Sonogashira | Pd/Cu catalyst, Base | C-C (alkynyl) |

| Amine | Buchwald-Hartwig | Pd catalyst, Base | C-N |

Beyond palladium, other transition metals can catalyze a variety of coupling reactions to form C-C and C-N bonds. nih.govdntb.gov.ua These reactions often proceed through mechanisms involving C-H or C-C bond activation. nih.govrsc.org

C-C Bond Formation: Transition metal-catalyzed reactions can facilitate the coupling of the naphthalene scaffold with various partners. These reactions provide alternative routes to biaryl structures and other complex molecules. nih.gov

C-N Bond Formation: The formation of carbon-nitrogen bonds can be achieved through reactions like the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base. dntb.gov.ua This method is a powerful tool for the synthesis of arylamines. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, and reductive elimination.

Chemical Transformations of the Nitrile Group

The nitrile group (-C≡N) on the naphthalene ring is a versatile functional group that can be converted into a range of other functionalities. researchgate.net It is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. pressbooks.publibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgchemistrysteps.comlumenlearning.com This transformation proceeds through an amide intermediate. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine intermediate can then be hydrolyzed to produce a ketone. libretexts.orgchemistrysteps.com This reaction is a valuable method for the formation of carbon-carbon bonds. pressbooks.pub

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Carboxylate |

| LiAlH₄, then H₂O | Primary Amine |

| DIBAL-H, then H₂O | Aldehyde |

| R-MgBr, then H₃O⁺ | Ketone |

Mechanistic Investigations of Reaction Pathways

Mechanistic studies provide insight into the specific steps, intermediates, and transition states involved in the chemical transformations of this compound. The presence of the benzylic bromide functional group is key to many of its reaction pathways, particularly those involving radical or carbocationic intermediates.

The C-Br bond in the bromomethyl group of this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for the formation of a radical intermediate. libretexts.org This cleavage can be initiated thermally or, more commonly, photochemically, often with the aid of a radical initiator like azobisisobutyronitrile (AIBN). masterorganicchemistry.com

The homolysis of the C-Br bond generates a bromine radical and a 4-cyano-1-naphthylmethyl radical. This carbon-centered radical is a type of benzylic radical and is significantly stabilized by resonance. The unpaired electron can delocalize across the adjacent naphthalene π-system, which accounts for its relative stability and ease of formation. libretexts.orgmasterorganicchemistry.com

Once formed, this radical intermediate can participate in a variety of reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule, resulting in the formation of 4-methylnaphthalene-1-carbonitrile.

Addition to Alkenes: In the presence of unsaturated compounds like alkenes, the radical can add across the double bond, forming a new C-C bond and generating a new radical species, which can propagate a reaction chain (e.g., in Giese-type additions). acs.orgacs.org

Coupling/Dimerization: Two radical intermediates can couple to form a dimer.

These radical pathways are crucial in synthetic applications, allowing for C-C bond formation under conditions that are often orthogonal to traditional polar reactions. acs.org

The bifunctional nature of this compound, containing both an electrophilic center (the CH₂Br group) and a potentially nucleophilic center (the nitrile nitrogen), suggests the possibility of intramolecular cyclization reactions. While specific examples for this exact molecule are not prominent in the literature, analogous reactions of ω-haloalkyl nitriles are known. Under conditions that favor nucleophilic substitution, the nitrogen atom of the nitrile could potentially attack the benzylic carbon, displacing the bromide. This type of reaction, known as the Thorpe-Ziegler reaction, typically requires a strong base to deprotonate the α-carbon to the nitrile, which is not present here. However, a direct intramolecular Sₙ2 reaction could theoretically lead to a strained, cyclic nitrilium ion intermediate, which would be highly reactive. A more plausible pathway might involve the formation of a radical or carbocation at the benzylic position, which could then be trapped by the nitrile group.

Rearrangement processes involving this molecule would likely proceed through a carbocation intermediate. Loss of the bromide ion, facilitated by a Lewis acid or polar solvent, would generate the 4-cyano-1-naphthylmethyl carbocation. This benzylic-type carbocation is stabilized by resonance with the naphthalene ring system. nih.gov Such carbocations can undergo rearrangements, like hydride or alkyl shifts, to form more stable intermediates, although in this specific structure, the primary benzylic carbocation is already well-stabilized, making further rearrangement less likely unless more complex transformations are induced. msu.edulibretexts.orglibretexts.orgmasterorganicchemistry.com For instance, in the presence of certain reactants, ring expansion or contraction involving the naphthalene core could be envisioned, but such processes typically require harsh conditions.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(bromomethyl)naphthalene-1-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR for Chemical Environment and Connectivity

Proton (¹H) NMR spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the bromomethyl group.

The protons of the naphthalene core typically appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (splitting of signals) are dictated by the positions of the substituents—the nitrile (-CN) and bromomethyl (-CH₂Br) groups. These groups exert electronic effects that shield or deshield adjacent protons, causing their signals to shift to higher or lower frequencies. The coupling between neighboring protons, observed as splitting, reveals their spatial proximity on the aromatic ring.

A key and readily identifiable signal is that of the methylene (B1212753) protons (-CH₂) in the bromomethyl group. Due to the electronegativity of the adjacent bromine atom, these protons are deshielded and are expected to produce a singlet (as there are no adjacent protons to couple with) at approximately 4.5-5.0 ppm. The integration of this peak, corresponding to two protons, further confirms the presence of the -CH₂Br moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet | 1H | Aromatic H |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic H |

| ~7.6 - 7.8 | Multiplet | 3H | Aromatic H |

| ~7.5 - 7.6 | Doublet | 1H | Aromatic H |

| ~4.9 | Singlet | 2H | -CH₂Br |

Note: The data presented in this table is based on predictive models and general spectroscopic principles for similar chemical structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak.

The spectrum would feature several signals in the aromatic region (typically 110-150 ppm), corresponding to the ten carbons of the naphthalene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bearing the nitrile group (-C-CN) and the carbon to which the bromomethyl group is attached (-C-CH₂Br) would have distinct chemical shifts. Additionally, two quaternary carbon signals (carbons with no attached protons) within the fused ring system would be observed.

A significant downfield signal corresponds to the carbon of the nitrile functional group (-C≡N), typically appearing in the range of 115-125 ppm. The carbon of the bromomethyl group (-CH₂Br) would be found in the aliphatic region, generally between 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~135 - 145 | Aromatic Quaternary C |

| ~125 - 135 | Aromatic CH |

| ~115 - 125 | -C≡N |

| ~110 - 120 | Aromatic Quaternary C |

| ~30 - 35 | -CH₂Br |

Note: The data presented in this table is based on predictive models and general spectroscopic principles for similar chemical structures. Actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would connect signals of adjacent aromatic protons, allowing for the mapping of the proton connectivity around the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CH₂Br group to its corresponding ¹³C signal. Similarly, each aromatic CH signal in the ¹H spectrum would be correlated to its directly attached carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying the placement of substituents and connecting different parts of the molecule. For instance, the protons of the -CH₂Br group would show correlations to the aromatic carbon they are attached to, as well as to the neighboring aromatic carbons. The aromatic protons would show correlations to nearby carbons, including the quaternary carbons and the carbon of the nitrile group, confirming the substitution pattern.

In Situ NMR for Reaction Monitoring and Mechanistic Insights

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. This technique is highly effective for studying the kinetics and mechanism of reactions involving this compound. For example, in a nucleophilic substitution reaction where the bromine atom is displaced, in situ NMR can track the disappearance of the starting material's characteristic -CH₂Br proton signal and the simultaneous appearance of a new signal corresponding to the methylene group in the product. This provides valuable data on reaction rates, the formation of intermediates, and the presence of any side products, offering a deeper understanding of the reaction mechanism.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. The presence of the aromatic naphthalene system would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the bromomethyl group would be observed around 2850-3000 cm⁻¹. Finally, the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic |

| ~2920 - 2980 | C-H Stretch | Aliphatic (-CH₂) |

| ~2225 | C≡N Stretch | Nitrile |

| ~1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic (-CH₂) |

| ~550 - 600 | C-Br Stretch | Alkyl Halide |

Note: The data presented in this table is based on predictive models and general spectroscopic principles for similar chemical structures. Actual experimental values may vary.

Application of In-line FT-IR for Reaction Progress Monitoring

Similar to in situ NMR, in-line Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the progress of reactions in real-time, often in industrial or flow chemistry settings. By inserting an FT-IR probe directly into the reaction vessel, the concentration of reactants, products, and intermediates can be tracked by observing changes in the intensity of their characteristic IR absorption bands. For a reaction involving this compound, one could monitor the decrease in the intensity of the C-Br stretching band and the appearance of a new band corresponding to a newly formed bond, providing a continuous profile of the reaction's progress.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The compound has a molecular formula of C₁₂H₈BrN, with a calculated monoisotopic mass of 244.98401 Da. researchgate.net The presence of a bromine atom is particularly significant, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (e.g., M and M+2), which is a definitive indicator for the presence of a single bromine atom.

While detailed experimental fragmentation data for this specific compound is not widely published, analysis of its structure allows for the prediction of its fragmentation pathways under techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS). The molecular ion peak ([C₁₂H₈BrN]⁺˙) is expected to be prominent due to the stability of the aromatic naphthalene core. Common fragmentation patterns would likely involve the cleavage of the bromomethyl group. Key expected fragments could include:

Loss of a bromine radical (•Br): This would lead to the formation of a stable naphthylmethyl cation ([M-Br]⁺) at m/z ≈ 166.

Cleavage of the entire bromomethyl group (•CH₂Br): This fragmentation would result in a cyanonapecation ([M-CH₂Br]⁺) at m/z ≈ 152.

Formation of the tropylium-like ion: Rearrangement and loss of HBr could also occur.

In soft ionization techniques like electrospray ionization (ESI), the compound is more likely to be observed as protonated or adducted species. Predicted m/z values for common adducts provide a reference for identification in complex matrices. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound Adducts researchgate.net

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 245.99129 |

| [M+Na]⁺ | 267.97323 |

| [M+NH₄]⁺ | 263.01783 |

| [M-H]⁻ | 243.97673 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical properties and chemical reactivity.

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a definitive single-crystal X-ray structure for this compound has not been reported to date. While crystal structures for isomers and related naphthalene derivatives exist, the specific atomic coordinates and packing arrangement for this particular compound are not currently available in the public domain.

Should such a study be conducted, it would provide invaluable insights into the molecule's solid-state conformation. Key structural features of interest would include the planarity of the naphthalene ring system, the orientation of the bromomethyl and carbonitrile substituents relative to the ring, and the nature of any intermolecular interactions (such as halogen bonding or π-π stacking) that dictate the crystal packing. This structural information would be highly beneficial for computational modeling and for understanding its role in the synthesis of more complex molecules.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly molecules. tci-thaijo.org It is widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties with a favorable balance between computational cost and accuracy. tci-thaijo.orgsamipubco.com For 4-(Bromomethyl)naphthalene-1-carbonitrile, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. samipubco.com This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this optimization would be performed to establish the precise bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis, a subset of this process, is particularly relevant for the bromomethyl (-CH₂Br) group. nih.gov Rotation around the single bond connecting the methylene (B1212753) carbon to the naphthalene (B1677914) ring gives rise to different conformers. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This analysis identifies the most stable conformer (the global minimum) and any other low-energy rotational isomers (local minima), which could influence the molecule's reactivity and crystal packing. The stability is dictated by minimizing steric hindrance and optimizing electronic interactions between the bromomethyl group and the π-system of the naphthalene core.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet representative, data that would be obtained from a DFT geometry optimization calculation.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G) |

| Bond Lengths (Å) | C(ring)-CH₂ | 1.510 |

| C-H (methylene) | 1.095 | |

| C-Br | 1.965 | |

| C(ring)-CN | 1.448 | |

| C≡N | 1.158 | |

| Bond Angles (°) ** | C(ring)-C-H | 109.8 |

| C(ring)-C-Br | 112.5 | |

| H-C-H | 108.5 | |

| H-C-Br | 108.9 | |

| C(ring)-C-N | 178.9 |

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations determine the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms.

The predicted vibrational frequencies can be compared with experimental data obtained from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.govnih.gov Such a comparison serves to validate the accuracy of the computational method and basis set used. nih.gov Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculation, and a scaling factor is applied to improve the agreement. nih.gov This correlative analysis allows for a definitive assignment of the observed spectral bands to specific molecular motions. nih.gov

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (Illustrative) This table illustrates how theoretical DFT calculations are compared with experimental spectroscopic data. The experimental values are hypothetical.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | Nitrile | 2315 | 2245 | 2242 (FTIR) |

| Aromatic C-H stretch | Naphthalene Ring | 3140-3080 | 3045-2988 | 3035-2980 (FTIR) |

| C-H stretch | Methylene | 2995, 2910 | 2905, 2822 | 2900, 2818 (FTIR) |

| C=C stretch | Naphthalene Ring | 1610-1450 | 1561-1406 | 1555-1410 (FTIR/Raman) |

| CH₂ bend (scissoring) | Methylene | 1440 | 1396 | 1395 (FTIR) |

| C-Br stretch | Bromomethyl | 685 | 664 | 660 (Raman) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgucsb.edu The HOMO acts as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). libretexts.org The energy and spatial distribution of these orbitals provide critical information about the molecule's reactivity and the likely sites for chemical reactions. ucsb.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene π-system. In contrast, the LUMO is likely distributed over the naphthalene ring but with significant contributions from the electron-withdrawing nitrile group and the C-Br antibonding orbital of the bromomethyl group.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. samipubco.com

Table 3: Frontier Molecular Orbital Properties (Illustrative) This table shows typical data generated from an FMO analysis.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability and low chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. ekb.eg It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. tci-thaijo.org The map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

In an MEP map of this compound, the following features would be expected:

Negative Potential (Red): Localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This is a prime site for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the bromomethyl group and potentially a region opposite the C-Br bond (a "sigma-hole"), making the methylene carbon susceptible to nucleophilic attack.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the naphthalene ring, with the π-cloud above and below the ring showing a slightly negative potential.

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction pathways, providing a molecular-level understanding of how reactants are converted into products. mdpi.com

A key goal in studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For this compound, a common reaction would be a nucleophilic substitution (Sₙ2) at the benzylic carbon, where the bromide ion acts as the leaving group. DFT calculations can model this process by mapping the potential energy as a nucleophile approaches the carbon atom. By locating the transition state structure and calculating its energy, the activation barrier (Eₐ) can be determined. researchgate.net The activation barrier is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.

Table 4: Calculated Energetics for a Hypothetical Sₙ2 Reaction (Illustrative) Reaction: this compound + OH⁻ → 4-(Hydroxymethyl)naphthalene-1-carbonitrile + Br⁻

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated starting materials | 0.0 |

| Transition State | [HO···CH₂(C₁₀H₆CN)···Br]⁻ | +18.5 |

| Products | Separated final products | -25.0 |

| Calculated Barrier | Activation Energy (Eₐ) | +18.5 |

This analysis provides quantitative insight into the reaction's feasibility and kinetics, complementing experimental studies. researchgate.net

Simulation of Radical Intermediates and Their Pathways

While specific simulation data for the radical intermediates of this compound are not extensively detailed in the available literature, the principles of radical chemistry allow for a theoretical discussion of its potential pathways. The bromomethyl group is a key feature, as the carbon-bromine bond can undergo homolytic cleavage to form a naphthylmethyl radical.

Computational simulations for such a species would typically involve:

Geometry Optimization: Determining the most stable conformation of the radical intermediate.

Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface and to obtain thermodynamic data.

Reaction Pathway Mapping: Exploring the potential reactions of the radical, such as dimerization, reaction with solvents, or participation in polymerization reactions.

The practicality and chemoselectivity of radical reactions are what give these reactive intermediates their translational potential in fields like drug discovery and material science. acs.org The formation of radical intermediates from precursors can be a key step in the synthesis of complex molecules. acs.org

Advanced Quantum Chemical Studies

Further understanding of the electronic nature of this compound can be achieved through advanced quantum chemical studies. These methods provide a deeper look into electron distribution and non-covalent interactions.

Analysis of Wave Functional Properties (e.g., Electron Localization Function)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing the nature of chemical bonding. aps.org It provides a measure of the likelihood of finding an electron in a given region of space. An ELF analysis for this compound would reveal critical details about its bonding.

Key insights from an ELF analysis would include:

Covalent Bond Characterization: High ELF values between atoms are indicative of covalent bonding. The analysis would detail the nature of the C-C and C-H bonds within the naphthalene ring system, as well as the C-C, C-H, and C-Br bonds of the bromomethyl group.

Lone Pair Visualization: Regions of high electron localization not associated with a covalent bond typically represent lone pairs of electrons, such as those on the bromine and nitrogen atoms.

Aromaticity: The delocalized π-system of the naphthalene core would be visualized as a region of intermediate electron localization, consistent with its aromatic character.

The ELF is a function of 3D coordinates that is large in regions where orbitals localize and it has been used with considerable success for analyzing the chemical bond in molecules and crystals. jussieu.fr The value of ELF ranges from 0 to 1, where a value of 1 indicates strongly localized electrons, such as in covalent bonds or lone pairs. researchgate.net

A hypothetical data table summarizing expected ELF values for key bonds in this compound is presented below.

| Bond/Region | Expected ELF Value | Interpretation |

| C-C (Naphthalene Ring) | ~0.7 - 0.8 | Covalent with π-delocalization |

| C-H (Naphthalene Ring) | > 0.9 | Strong Covalent Bond |

| C-C (Alkyl-Aryl) | > 0.9 | Strong Covalent Bond |

| C-H (Methylene Group) | > 0.9 | Strong Covalent Bond |

| C-Br | ~0.6 - 0.7 | Polar Covalent Bond |

| C≡N | > 0.9 | Strong Covalent Triple Bond |

| N lone pair | > 0.9 | Localized Lone Pair |

| Br lone pairs | > 0.9 | Localized Lone Pairs |

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry of a compound, influencing its crystal packing, solubility, and interactions with biological targets. numberanalytics.commdpi.com An NCI analysis, often visualized through plots of the reduced density gradient, can identify and characterize these weak interactions. nih.gov

For this compound, several types of non-covalent interactions are expected to be significant:

π-π Stacking: The extended aromatic system of the naphthalene rings can lead to stacking interactions between molecules. These are a form of van der Waals forces. numberanalytics.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the nitrile group.

Dipole-Dipole Interactions: The polar C-Br and C≡N bonds create a molecular dipole moment, leading to dipole-dipole interactions that influence the orientation of molecules in the solid state.

Hydrogen Bonding: Although conventional hydrogen bond donors are absent, weak C-H···N or C-H···Br hydrogen bonds may be present.

The table below summarizes the potential non-covalent interactions and the interacting regions of the molecule.

| Type of Interaction | Interacting Region 1 (Donor) | Interacting Region 2 (Acceptor) |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring |

| Halogen Bonding | Bromine Atom | Nitrile Nitrogen Atom |

| Dipole-Dipole | C-Br, C≡N bonds | C-Br, C≡N bonds |

| Weak Hydrogen Bonding | C-H bonds | Nitrile Nitrogen, Bromine Atom |

Future Research Directions and Unexplored Reactivity

Development of Asymmetric Transformations Utilizing the Compound

The creation of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While direct asymmetric transformations involving 4-(bromomethyl)naphthalene-1-carbonitrile are not yet extensively documented, its structure offers fertile ground for the development of such methodologies. Future research could focus on two primary strategies: transformations at the benzylic position and dearomatization of the naphthalene (B1677914) ring.

The bromomethyl group is an ideal handle for asymmetric nucleophilic substitution reactions. The development of chiral catalysts, such as phase-transfer catalysts or metal complexes with chiral ligands, could enable the enantioselective introduction of a wide range of nucleophiles. This would provide access to a library of chiral naphthalene derivatives with potential applications in pharmacology and materials science.

Another sophisticated approach is the catalytic asymmetric dearomatization of the naphthalene core. nih.govresearchgate.netnih.govresearchgate.netrsc.org This strategy can convert the flat aromatic precursor into complex, three-dimensional chiral aliphatic polycycles. nih.govresearchgate.netnih.gov Silver-mediated enantioselective aza-electrophilic dearomatization has been successfully applied to vinylnaphthalenes, suggesting that with appropriate functionalization, the naphthalene ring of this compound or its derivatives could be a substrate for similar transformations. nih.govresearchgate.netnih.gov

| Potential Asymmetric Transformation | Catalytic System | Potential Chiral Product |

| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalysts, Chiral Metal Complexes | Chiral 4-(substituted methyl)naphthalene-1-carbonitriles |

| Asymmetric Dearomatization | Silver/Chiral Ligands, Palladium/Chiral Ligands | Chiral Spirocyclic or Fused Polyheterocycles |

| Asymmetric Cycloaddition | Chiral Lewis Acids | Chiral Dihydronaphthalene Derivatives |

Integration into Catalytic Cycles for Novel Bond Formations

The reactivity of both the bromomethyl and cyano groups allows for the potential integration of this compound into novel catalytic cycles. The C-Br bond can undergo oxidative addition to low-valent transition metals (e.g., palladium, nickel, copper), forming an organometallic intermediate that can participate in cross-coupling reactions. This could be exploited to develop new catalytic methods for the synthesis of complex naphthalene derivatives.

Furthermore, the cyano group can act as a directing group in C-H functionalization reactions, enabling regioselective modification of the naphthalene core. nih.govnih.gov A hypothetical catalytic cycle could involve the initial coordination of a transition metal to the nitrile, followed by directed C-H activation at a specific position on the naphthalene ring. Subsequent reaction with a coupling partner would yield a functionalized product, regenerating the catalyst. This approach would provide a highly efficient route to polysubstituted naphthalenes, which are challenging to synthesize using traditional methods. nih.govnih.gov

Exploration of Electrosynthesis and Photochemical Routes

Modern synthetic chemistry is increasingly moving towards more sustainable methods, with electrosynthesis and photochemistry at the forefront. scirp.orgresearchoutreach.orgrsc.org These techniques offer alternative reaction pathways that can avoid harsh reagents and high temperatures.

Electrosynthesis: The electrochemical reduction of the bromomethyl group could generate a benzylic radical or anion, which could then participate in coupling or addition reactions. Conversely, the nitrile group could be reduced to an amine or undergo other transformations. The high surface-to-volume ratio in microfluidic electrochemical cells could be particularly advantageous for controlling these reactions and improving selectivity. rsc.org The naphthalene ring itself can be subject to electrochemical oxidation or reduction, potentially leading to dearomatized or functionalized products.

Photochemical Routes: Photochemical activation of the C-Br bond is a well-established process that generates a benzylic radical. scirp.org This radical could be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds under mild conditions. Photochemical bromination of related compounds like 1-methylnaphthalene (B46632) has been demonstrated, indicating the feasibility of light-induced reactions on this molecular scaffold. scirp.org Additionally, the naphthalene core is a known photosensitizer and can participate in photochemical cycloadditions and other transformations, opening up a vast and underexplored area of reactivity for this compound.

| Method | Potential Transformation | Advantages |

| Electrosynthesis | Reductive cleavage of C-Br bond for coupling | Avoids chemical reducing agents, precise control of potential |

| Electrosynthesis | Reduction of nitrile to amine | Mild conditions, high atom economy |

| Photochemistry | Homolytic cleavage of C-Br bond for radical reactions | Mild conditions, high selectivity, avoids thermal side reactions |

| Photochemistry | [2+2] or [4+4] Cycloadditions of the naphthalene ring | Access to complex polycyclic structures |

Design of Advanced Self-Assembled Systems and Frameworks

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to the creation of functional materials. rsc.orgnso-journal.orgbohrium.comrsc.orgresearchgate.net The structure of this compound contains several features that make it a promising candidate for the design of self-assembled systems.

The large, flat surface of the naphthalene ring is prone to π-π stacking interactions, which can drive the formation of ordered columnar or lamellar structures. rsc.orgresearchgate.net The cyano group possesses a strong dipole moment, leading to dipole-dipole interactions that can further direct the assembly process. These interactions, combined with potential halogen bonding involving the bromine atom, could lead to the formation of well-defined supramolecular polymers, liquid crystals, or gels.

By modifying the bromomethyl group with moieties capable of hydrogen bonding (e.g., carboxylic acids, amides), it would be possible to introduce another layer of control over the self-assembly process. rsc.org The interplay of π-π stacking, dipole-dipole interactions, and hydrogen bonding could lead to the formation of complex and functional architectures, such as porous frameworks for gas storage or separation, or semiconducting materials for organic electronics. rsc.orgnso-journal.org The study of naphthalene-diimide derivatives in supramolecular assembly highlights the potential for naphthalene-based systems to form a wide array of functional soft materials. rsc.orgresearchgate.net

常见问题

Q. What are the recommended synthetic routes for 4-(Bromomethyl)naphthalene-1-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

- Core Strategy : The bromomethyl group can be introduced via nucleophilic substitution or radical bromination. For example, naphthalene-1-carbonitrile (precursor) can undergo Friedel-Crafts alkylation followed by bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Optimization Parameters :

- Temperature : 60–80°C for controlled radical bromination.

- Solvent : Use non-polar solvents (e.g., CCl₄) to minimize side reactions.

- Catalyst : Lewis acids like FeCl₃ may enhance regioselectivity in alkylation steps.

- Validation : Monitor reaction progress via TLC or GC-MS. Purity can be confirmed using HPLC (>95% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons at δ 7.4–8.2 ppm (multiplet, naphthalene core) and a singlet for -CH₂Br at δ 4.5–4.8 ppm .

- ¹³C NMR : The nitrile carbon appears at ~117 ppm, and the bromomethyl carbon at ~30 ppm.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation :

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Label containers with GHS hazard symbols (e.g., "Acute Toxicity") .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for Suzuki-Miyaura couplings. Focus on:

- Electrophilicity : The bromomethyl group’s leaving-group ability (localized electron density maps).

- Steric Effects : Naphthalene’s planarity may hinder Pd catalyst coordination; optimize ligands (e.g., SPhos) .

- Experimental Validation : Compare predicted activation energies with kinetic data from in situ IR monitoring.

Q. What experimental designs resolve contradictions in reported toxicity data for brominated naphthalene derivatives?

Methodological Answer :

-

Controlled Studies :

- In Vitro : Use human bronchial epithelial cells (BEAS-2B) to assess respiratory toxicity (LC₅₀ via MTT assay).

- In Vivo : Apply OECD Guideline 407 for subacute oral toxicity in rodents, monitoring hepatic enzymes (ALT, AST) and renal biomarkers (creatinine) .

-

Data Reconciliation : Meta-analysis of peer-reviewed studies (PubMed/TOXCENTER) with inclusion criteria:

Parameter Inclusion Threshold Exposure Duration ≥28 days Sample Size n ≥ 10 per group Route Oral/Inhalation .

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer :

- Biodegradation Studies :

- Use OECD 301F (manometric respirometry) to measure BOD₅ in activated sludge.

- Half-Life Estimation : Hydrolysis at pH 7/9 (25°C) monitored via UV-Vis spectroscopy (λ = 254 nm).

- Partitioning Models : EPI Suite’s KOWWIN module predicts log Kow = 3.2, indicating moderate bioaccumulation potential .

Q. How can researchers leverage this compound in designing photoactive materials?

Methodological Answer :

- Photophysical Characterization :

- UV-Vis : Measure absorbance maxima (e.g., ~270 nm for π→π* transitions).

- Fluorescence : Quantum yield (ΦF) in THF using quinine sulfate as a standard.

- Applications : Incorporate into metal-organic frameworks (MOFs) for photocatalysis. Optimize BET surface area (>500 m²/g) and pore size (1–2 nm) via solvothermal synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。